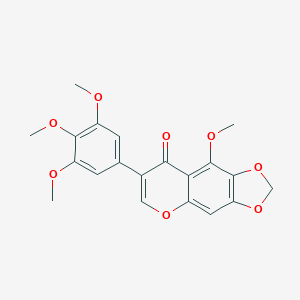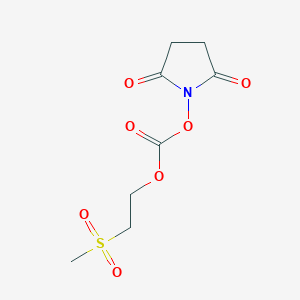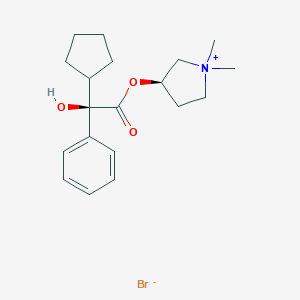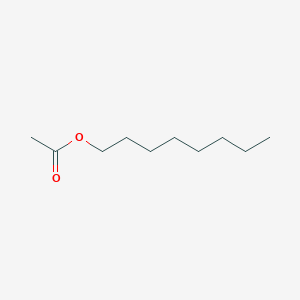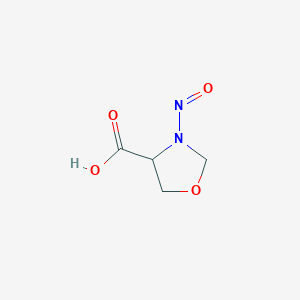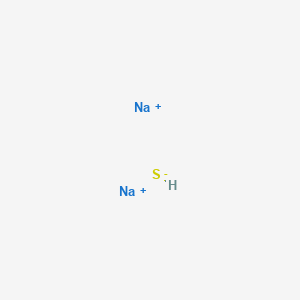
Sulfuro de sodio
Descripción general
Descripción
El sulfuro de sodio es un compuesto químico inorgánico con la fórmula Na₂S. Se encuentra comúnmente en su forma hidratada, Na₂S·9H₂O. Este compuesto es incoloro en su forma pura, pero a menudo aparece amarillo debido a impurezas. El this compound es altamente soluble en agua, produciendo soluciones fuertemente alcalinas. Es conocido por su característico olor a huevo podrido, que se debe a la liberación de gas sulfuro de hidrógeno cuando entra en contacto con la humedad .
Aplicaciones Científicas De Investigación
El sulfuro de sodio tiene una amplia gama de aplicaciones en varios campos:
Mecanismo De Acción
El sulfuro de sodio ejerce sus efectos principalmente a través de la liberación de gas sulfuro de hidrógeno cuando entra en contacto con la humedad. El sulfuro de hidrógeno actúa como un transmisor gaseoso endógeno con propiedades antiinflamatorias y antiapoptóticas. Puede inhibir el complejo IV de la cadena respiratoria mitocondrial, lo que lleva a una reducción del estrés oxidativo y protección contra el daño celular {_svg_4} .
Compuestos Similares:
Hidrothis compound (NaHS): Similar en estructura pero contiene un átomo de sodio menos.
Sulfato de Sodio (Na₂SO₄): Contiene sulfato en lugar de sulfuro.
Sulfito de Sodio (Na₂SO₃): Contiene sulfito en lugar de sulfuro.
Singularidad: El this compound es único debido a sus fuertes propiedades reductoras y su capacidad para liberar gas sulfuro de hidrógeno, que tiene aplicaciones biológicas e industriales significativas. A diferencia del sulfato de sodio y el sulfito de sodio, el this compound es más reactivo y puede participar en una gama más amplia de reacciones químicas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium sulfide plays a crucial role in biochemical reactions. It dissolves in water to form its corresponding ions, specifically, 2Na+ + HS– + OH– . Sodium sulfide can be easily oxidized when heated, forming sodium carbonate and sulfur dioxide .
Cellular Effects
The effects of Sodium sulfide on cells are diverse and complex. For instance, it is often formed by bacterial reduction of sulfate in rocks and ores and from decomposition of organic matter . Gaseous hydrogen sulfide has an unpleasant smell and is highly toxic to humans, acting as a chemical asphyxiant . Dissolved sulfide is toxic to fish and other aquatic organisms .
Molecular Mechanism
At the molecular level, Sodium sulfide exerts its effects through various mechanisms. For example, it reacts with sulfur to form polysulfides . This reaction is a key part of many biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium sulfide can change over time. For instance, it is known that Sodium sulfide attacks metals directly, forming metal sulfides . Highly corrosive sulfuric acid may be formed from biological oxidation of sulfide, and will attack concrete sewer pipes .
Metabolic Pathways
Sodium sulfide is involved in various metabolic pathways. For instance, it is a part of the process called “dissimilatory sulfate reducing” or “sulfate respiration” . In this process, sulfate is a terminal electron acceptor .
Subcellular Localization
Current knowledge suggests that Sodium sulfide may be involved in various cellular compartments due to its role in biochemical reactions .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfuro de sodio se puede sintetizar mediante la reducción de azufre con sodio en amoníaco anhidro o haciendo reaccionar sodio con azufre en tetrahidrofurano (THF) seco con una cantidad catalítica de naftaleno . La reacción general es: [ \text{2Na} + \text{S} \rightarrow \text{Na}2\text{S} ]
Métodos de Producción Industrial: Industrialmente, el this compound se produce mediante la reducción carbo-térmica del sulfato de sodio, donde el sulfato de sodio se calienta con carbón: [ \text{Na}_2\text{SO}_4 + 4\text{C} \rightarrow \text{Na}_2\text{S} + 4\text{CO} ]
Tipos de Reacciones:
Oxidación: El this compound se puede oxidar a sulfato de sodio: [ \text{2Na}_2\text{S} + 3\text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_3 ]
Reducción: Puede actuar como agente reductor, reduciendo los iones metálicos a su forma elemental.
Sustitución: El this compound reacciona con los haluros de alquilo para formar tioéteres: [ \text{Na}_2\text{S} + \text{R-X} \rightarrow \text{R-S-R} + \text{NaX} ]
Reactivos y Condiciones Comunes:
Oxidación: Requiere oxígeno u otros agentes oxidantes.
Reducción: A menudo involucra sales metálicas.
Sustitución: Típicamente involucra haluros de alquilo en condiciones básicas.
Productos Principales:
Oxidación: Sulfato de sodio.
Reducción: Metales elementales.
Sustitución: Tioéteres.
Comparación Con Compuestos Similares
Sodium hydrosulfide (NaHS): Similar in structure but contains one less sodium atom.
Sodium sulfate (Na₂SO₄): Contains sulfate instead of sulfide.
Sodium sulfite (Na₂SO₃): Contains sulfite instead of sulfide.
Uniqueness: Sodium sulfide is unique due to its strong reducing properties and its ability to release hydrogen sulfide gas, which has significant biological and industrial applications. Unlike sodium sulfate and sodium sulfite, sodium sulfide is more reactive and can participate in a wider range of chemical reactions .
Propiedades
IUPAC Name |
disodium;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVEACBQKUUSU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNa2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM SULFIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1528 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium sulfide (Na2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM SULFIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Very high (USCG, 1999) | |
| Record name | SODIUM SULFIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C). | |
| Record name | SODIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³ | |
| Record name | SODIUM SULFIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi. | |
| Record name | SODIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid. | |
CAS No. |
1313-82-2 | |
| Record name | SODIUM SULFIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9084 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1528 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM SULFIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium sulfide (Na2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SULFIDE (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1180 °C (IN VACUO) | |
| Record name | SODIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details














Q1: What is the molecular formula and weight of sodium sulfide?
A1: Sodium sulfide has the molecular formula Na2S and a molecular weight of 78.045 g/mol.
Q2: Are there spectroscopic methods for detecting sodium sulfide content in products?
A2: Yes, Laser Raman spectroscopy can quickly detect sodium sulfide content in products like monosodium glutamate []. This method analyzes the Raman spectrum of a sample to determine the concentration of sodium sulfide.
Q3: How is sodium sulfide used in the extraction of valuable minerals from ore?
A3: Sodium sulfide plays a crucial role in mineral flotation, acting as a depressant, reagent removal agent, and activator for sulfide ores. In oxide ores, it serves as a vulcanizing agent []. For instance, it aids in separating chalcopyrite and molybdenite during flotation by selectively depressing chalcopyrite while enabling molybdenite recovery []. The dosage and contact time significantly impact its effectiveness.
Q4: How does sodium sulfide interact with biological systems?
A6: Sodium sulfide can inhibit respiratory and bioenergetic mechanisms in mammalian brains. It does so by inhibiting cytochrome c oxidase activity and impacting synaptosomal oxygen consumption, leading to mitochondrial membrane depolarization and reduced ATP concentration [].
Q5: Can sodium sulfide be used to synthesize other compounds?
A7: Yes, sodium sulfide is a versatile reagent in organic synthesis. For example, it can be used to synthesize thioglycolic acid through a multistep process involving sodium disulfide and chloroacetic acid []. Another application is its use in a domino reaction with benzaldehydes and 2-acetylfuran/2-acetylthiophene to create tetrahydrothiopyran derivatives [].
Q6: What are the environmental concerns associated with sodium sulfide?
A8: Sodium sulfide is an environmental pollutant. Accidental exposure to acidic conditions can rapidly convert it into highly toxic hydrogen sulfide gas []. This necessitates careful handling and exploration of alternative dehairing agents in industries like leather tanning.
Q7: What are some strategies for the sustainable use and management of sodium sulfide?
A9: Sustainable use involves optimizing its dosage in applications like mineral flotation to minimize waste []. Additionally, exploring alternative reagents, particularly in processes where hydrogen sulfide gas release is a concern, is crucial. Implementing effective waste management strategies, including proper treatment of sodium sulfide-containing waste streams, is vital for mitigating its environmental impact.
Q8: Are there methods for treating wastewater contaminated with sodium sulfide?
A10: Yes, catalytic wet peroxide oxidation (CWPO) effectively removes sodium sulfide from wastewater []. This method can achieve a removal rate of 99% within 120 minutes. The reaction rate depends mainly on the hydrogen peroxide concentration, with Fe2+ concentration and pH having minimal effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
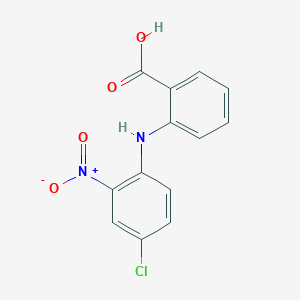
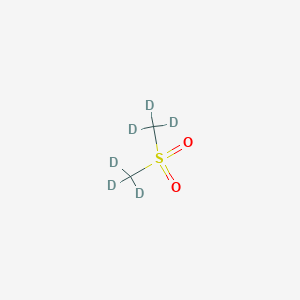

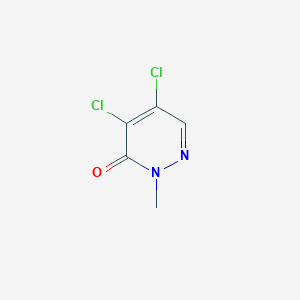

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
